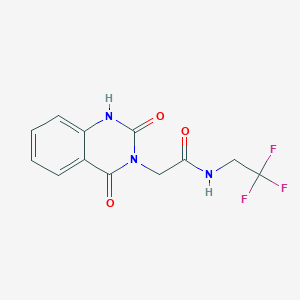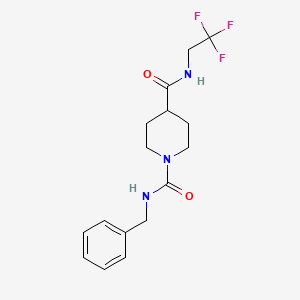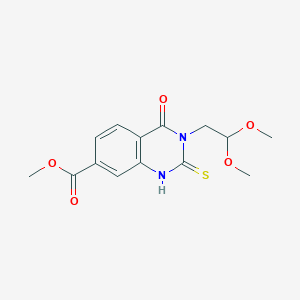![molecular formula C16H16ClFN2O2 B6577007 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea CAS No. 1171825-65-2](/img/structure/B6577007.png)
1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)methyl-3-[2-(4-fluorophenoxy)ethyl]urea (CFPU) is a synthetic organic compound that has been used in various scientific research applications. CFPU is an organofluorine compound, which is composed of a phenyl ring substituted with a fluorine atom and a chloro group. CFPU has been used in the synthesis of other compounds, as well as in the study of biological systems.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has been used in various scientific research applications, such as the synthesis of other compounds, the study of biological systems, and the study of organic reactions. 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has been used in the synthesis of other compounds, such as 4-chlorophenylurea and 4-chlorophenylthiourea. 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has also been used in the study of biological systems, such as the study of enzyme-catalyzed reactions and the study of protein-ligand interactions. In addition, 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has been used in the study of organic reactions, such as the study of nucleophilic substitution reactions and the study of Diels-Alder reactions.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea is not fully understood, but it is believed to involve the formation of a complex between the 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea molecule and a target protein or enzyme. The 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea molecule binds to the target protein or enzyme, which results in a change in the protein or enzyme’s structure and/or function. This change in structure and/or function can then lead to a variety of biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea are not fully understood, but it is believed to have a variety of effects on biological systems. 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. In addition, 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has been shown to have anti-inflammatory and anti-oxidant effects. Furthermore, 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has been shown to have an effect on the immune system, as well as on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea has a variety of applications in scientific research and can be used to study a variety of biological systems. However, there are some limitations to using 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea in laboratory experiments. 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea is a relatively new compound and its effects on biological systems are not yet fully understood. In addition, 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea is a relatively expensive compound and is not widely available.
Orientations Futures
There are a number of potential future directions for 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea research. One potential future direction is the development of more effective and selective inhibitors of enzymes and proteins. In addition, further research could be conducted to better understand the mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea and to identify new potential applications. Furthermore, further research could be conducted to determine the effects of 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea on other biological systems, such as the immune system and the central nervous system. Finally, further research could be conducted to develop new methods of synthesis and to identify new potential uses for 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea.
Méthodes De Synthèse
1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-chlorobenzyl chloride with 2-(4-fluorophenoxy)ethyl alcohol in the presence of a base such as sodium hydroxide. This reaction yields the corresponding 4-chlorobenzyl alcohol. The second step involves the reaction of the 4-chlorobenzyl alcohol with urea in the presence of an acid such as hydrochloric acid. This reaction yields 1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c17-13-3-1-12(2-4-13)11-20-16(21)19-9-10-22-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWSZCWPOLWULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCOC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(4-fluorophenoxy)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B6576924.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B6576945.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)
![1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B6576954.png)
![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B6576960.png)

![N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6576977.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)